molecular formula C10H14O4Sr B079831 Strontium acetylacetonate CAS No. 12193-47-4

Strontium acetylacetonate

Cat. No.: B079831
CAS No.: 12193-47-4
M. Wt: 285.84 g/mol
InChI Key: UMBFGWVRZIHXCK-OHSCNOFNSA-L
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Description

It is commonly used in various industries, including medical, environmental, and industrial research. This compound is known for its unique properties and applications, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Strontium acetylacetonate can be synthesized through the reaction of strontium hydroxide with 2,4-pentanedione under controlled conditions. The reaction typically involves the following steps:

  • Dissolution of strontium hydroxide in water to form a strontium hydroxide solution.
  • Addition of 2,4-pentanedione to the strontium hydroxide solution.
  • Stirring the mixture at a controlled temperature to facilitate the reaction.
  • Isolation and purification of the resulting strontium bis(2,4-pentanedionato-O,O’) hydrate .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Strontium acetylacetonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield strontium carbonate, while reduction can produce strontium metal.

Scientific Research Applications

Strontium acetylacetonate has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other strontium compounds and as a catalyst in various chemical reactions.

    Biology: Employed in studies involving strontium’s biological effects and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic applications, including bone health and treatment of osteoporosis.

    Industry: Utilized in the production of advanced materials, ceramics, and electronic components

Mechanism of Action

The mechanism of action of Strontium acetylacetonate involves its interaction with specific molecular targets and pathways. In biological systems, strontium ions released from the compound can interact with bone cells, promoting bone formation and inhibiting bone resorption. This dual action makes it a potential therapeutic agent for bone-related conditions.

Comparison with Similar Compounds

Similar Compounds

    Strontium chloride: Another strontium compound with similar applications in medicine and industry.

    Strontium carbonate: Used in the production of ceramics and glass.

    Strontium nitrate: Employed in pyrotechnics and as a red colorant in fireworks.

Uniqueness

Strontium acetylacetonate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to release strontium ions in a controlled manner distinguishes it from other strontium compounds.

Properties

CAS No.

12193-47-4

Molecular Formula

C10H14O4Sr

Molecular Weight

285.84 g/mol

IUPAC Name

strontium;(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate

InChI

InChI=1S/2C5H8O2.Sr/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b4-3+;4-3-;

InChI Key

UMBFGWVRZIHXCK-OHSCNOFNSA-L

SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sr+2]

Isomeric SMILES

C/C(=C\C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sr+2]

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sr+2]

Key on ui other cas no.

12193-47-4

Pictograms

Irritant; Health Hazard

Origin of Product

United States

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